8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 354816-24-3, PubChem CID is a synthetic small molecule belonging to the cyclopenta[c]quinoline carboxylic acid scaffold class. This scaffold has been identified as an inhibitor chemotype for multiple protein tyrosine phosphatases (PTPs), including PTP1B, PTPN5, PTPRR, PTPN7, and Cdc25B.

Molecular Formula C13H12FNO2
Molecular Weight 233.24 g/mol
CAS No. 354816-24-3
Cat. No. B1307733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS354816-24-3
Molecular FormulaC13H12FNO2
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)F)C(=O)O
InChIInChI=1S/C13H12FNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)
InChIKeyMYWYIHKEXNJAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid (CAS 354816-24-3): Core Scaffold Identity and Procurement Context


8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 354816-24-3, PubChem CID 3707522) is a synthetic small molecule belonging to the cyclopenta[c]quinoline carboxylic acid scaffold class [1]. This scaffold has been identified as an inhibitor chemotype for multiple protein tyrosine phosphatases (PTPs), including PTP1B, PTPN5, PTPRR, PTPN7, and Cdc25B [2][3]. The compound features a C8-fluoro substituent on the quinoline ring and a carboxylic acid at the 4-position, with a molecular formula of C₁₃H₁₂FNO₂ and molecular weight of 233.24 g/mol [1]. It is available as a screening compound from multiple vendors (e.g., ChemBridge, BOC Sciences, Fluorochem) and is cataloged under MDL number MFCD01190818 .

Why 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid Cannot Be Interchanged with Generic Cyclopentaquinoline Scaffold Analogs


Within the cyclopenta[c]quinoline-4-carboxylic acid scaffold class, substitution position and identity on the quinoline ring critically determine PTP subtype selectivity profiles [1]. A comprehensive SAR study across six PTPs (PTP1B, SHP1, SHP2, PRL3, CDC25B, LAR) demonstrated that bulky substituents at the 8-position are a key determinant for achieving PTP1B selectivity over other family members, with the most potent and selective inhibitors bearing 8-position modifications [1]. The target compound incorporates an 8-fluoro substituent—a small but highly electronegative group—which alters both the electronic character of the quinoline ring system and the compound's lipophilicity (calculated XLogP3 of 2.6 versus 2.5 for the unsubstituted parent) [2][3]. Simple substitution with a non-fluorinated or differently substituted analog would alter these properties and is unlikely to recapitulate the same SAR profile, as evidenced by the distinct inhibition patterns observed among regioisomers and analogs within this scaffold family [1][4].

Quantitative Differentiation Evidence: 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid Versus Closest Analogs


8-Fluoro Substitution Increases Calculated Lipophilicity by ΔXLogP3 = +0.1 Versus the Non-Fluorinated Parent Scaffold

The 8-fluoro substituent on the target compound increases the computed octanol-water partition coefficient (XLogP3-AA) to 2.6, compared with 2.5 for the non-fluorinated parent 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 354815-90-0, CID 3124342) [1][2]. This ΔXLogP3 of +0.1 reflects the lipophilicity-enhancing effect of the C-F bond, which can influence passive membrane permeability and non-specific protein binding [1]. The topological polar surface area (TPSA) remains unchanged at 49.3 Ų for both compounds, indicating that the fluorine atom increases lipophilicity without adding hydrogen bond donors or acceptors beyond the single additional H-bond acceptor contributed by fluorine [1][2].

Lipophilicity Membrane permeability Drug-likeness

Positional Isomer Differentiation: 8-Fluoro Versus 6-Fluoro Substitution Alters Hydrogen Bond Acceptor Count and Electronic Topology

The target compound (8-fluoro) and its regioisomer 6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 890052-36-5, CID 4715351) share the same molecular formula (C₁₃H₁₂FNO₂) and molecular weight (233.24 g/mol) but differ in fluorine position [1][2]. In the 8-fluoro isomer, fluorine is positioned para to the aniline nitrogen in the quinoline ring, exerting an electron-withdrawing resonance effect that decreases electron density at the nitrogen, whereas in the 6-fluoro isomer, fluorine is meta to the nitrogen, producing a different electronic distribution pattern [1]. This positional difference is highly relevant because SAR studies on this scaffold class have shown that 8-position substitution strongly influences PTP subtype selectivity, with bulky 8-substituents conferring PTP1B selectivity over SHP1, SHP2, PRL3, and LAR by up to 30-fold [3].

Regioisomer SAR Hydrogen bonding PTP selectivity

Monocarboxylic Acid Functionality Distinguished from 4,8-Dicarboxylic Acid Cdc25B Inhibitor (5661118)

The target compound possesses a single carboxylic acid at the 4-position, distinguishing it functionally from the 4,8-dicarboxylic acid analog 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid (ChemBridge ID 5661118, CAS 353484-21-6) [1]. The 4,8-dicarboxylic acid compound has been characterized as a Cdc25B inhibitor with an in vitro IC50 range of 2.5-11 μM against recombinant Cdc25 and lower potency against other phosphatases, but it showed no growth inhibitory activity in cellular assays [2]. The target compound's monocarboxylic acid architecture reduces the total hydrogen bond donor/acceptor count and alters the charge state at physiological pH compared to the diacid, which could affect both target engagement and membrane permeability in ways that the diacid does not [1].

Cdc25 phosphatase Carboxylic acid functionality Selectivity profile

8-Fluoro Substitution Provides Enhanced Metabolic Stability Potential Relative to Non-Fluorinated and 8-Unsubstituted Analogs

The carbon-fluorine bond at the 8-position of the quinoline ring (bond dissociation energy ~485 kJ/mol versus ~413 kJ/mol for C-H) confers resistance to cytochrome P450-mediated oxidative metabolism at this position [1]. The unsubstituted parent compound (CAS 354815-90-0) bears a hydrogen at the C8 position, which is susceptible to CYP450 hydroxylation. While direct microsomal stability data for the 8-fluoro target compound are not publicly available, the general principle that fluorine substitution at metabolically labile aromatic positions improves metabolic stability is well-established in medicinal chemistry [1]. The electron-withdrawing effect of fluorine also reduces the electron density of the aromatic ring, further decreasing susceptibility to oxidative metabolism compared to the electron-rich unsubstituted parent [2].

Metabolic stability C-F bond Oxidative metabolism

8-Fluoro Compound Serves as a Key Synthetic Intermediate for 4-Aryl-8-fluoro-cyclopenta[c]quinoline Derivatives with Ecdysone Receptor Activity

The 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline scaffold, synthesized via acid-catalyzed (CF₃CO₂H) three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene, serves as the core platform for generating 4-aryl-8-fluoro derivatives [1]. Among these derivatives, 4-(3-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline was identified by three independent molecular docking scoring functions (AutoDock 4.2, AutoDock Vina, GOLD Suite) as forming the most stable complex with the Heliothis virescens ecdysone receptor, outperforming other aryl-substituted analogs in the series [2]. The 4-carboxylic acid target compound can serve as a precursor or comparator for this active series, providing a baseline for evaluating the contribution of the 4-aryl substituent to receptor binding [2].

Synthetic intermediate Ecdysone receptor Cyclocondensation

Evidence-Backed Application Scenarios for 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid (CAS 354816-24-3)


PTP Panel Screening with Defined Regioisomeric Comparator

Use the 8-fluoro compound as a defined regioisomeric probe in PTP inhibition panels (PTP1B, SHP1, SHP2, PRL3, CDC25B, LAR, PTPRR, PTPN5, PTPN7) to empirically determine the impact of 8-fluoro substitution on potency and selectivity, using the non-fluorinated parent (CAS 354815-90-0) and the 6-fluoro regioisomer (CAS 890052-36-5) as matched comparators. This design directly tests the SAR principle established by Chai et al. (2011) that 8-position substitution is a key determinant of PTP subtype selectivity [1].

Metabolic Stability Comparison in Hepatocyte or Microsomal Assays

Compare the in vitro metabolic stability of the 8-fluoro target compound against the non-fluorinated parent (CAS 354815-90-0) in human or rodent liver microsomes or hepatocyte incubation assays. The C-F bond at the 8-position is predicted to confer resistance to CYP450-mediated oxidation at this site, and empirical determination of intrinsic clearance values will quantify this advantage for in vivo study design [2].

Focused Library Synthesis for Ecdysone Receptor Agonist Development

Employ the 4-carboxylic acid target compound as a starting material or reference standard for the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives via the established CF₃CO₂H-catalyzed three-component cyclocondensation route. The resulting library can be screened against insect ecdysone receptors (e.g., Heliothis virescens) for agrochemical development, building on the finding that 4-(3-chlorophenyl)-8-fluoro derivatives form the most stable receptor complexes in this series [3].

Physicochemical Benchmarking in Drug-Likeness Profiling

Utilize the target compound's well-defined computed properties (XLogP3 = 2.6, TPSA = 49.3 Ų, MW = 233.24 g/mol, HBD = 2, HBA = 4, rotatable bonds = 1) as a calibration point in drug-likeness profiling studies, particularly for assessing how 8-fluoro substitution shifts lipophilicity and hydrogen bonding capacity relative to the unsubstituted parent scaffold [4][5].

Quote Request

Request a Quote for 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.